molecular formula C17H14N2O2 B15196646 4-Methoxy-2-phenylazo-1-naphthol CAS No. 59900-33-3

4-Methoxy-2-phenylazo-1-naphthol

Cat. No.: B15196646
CAS No.: 59900-33-3
M. Wt: 278.30 g/mol
InChI Key: BXLAAHNBFBOJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Naphthol-Based Azo Chromophores within Organic and Materials Science

Naphthol-based azo chromophores are a significant class of organic compounds extensively utilized as dyes and pigments. conscientiabeam.com Their widespread use stems from their straightforward synthesis, high molar extinction coefficients, and good light and wet fastness properties. cdnsciencepub.com The chromophoric system, consisting of the azo bridge and the aromatic naphthol ring, is responsible for their vibrant colors, which can be tuned by the introduction of various substituents. jchemrev.com

In materials science, these chromophores are not just limited to coloration. Their applications are expanding into advanced fields such as nonlinear optics, sensors, and electronic devices. ijche.ir The incorporation of azo moieties into polymers can also enhance properties like thermal stability and conductivity, opening avenues for novel functional materials. jchemrev.com Furthermore, the azo-hydrazone tautomerism exhibited by many β-naphthol azo dyes, where the proton can reside on either the oxygen (azo form) or a nitrogen atom (hydrazone form), is a subject of ongoing research due to its influence on the compound's color, stability, and reactivity. conscientiabeam.com

Historical Trajectories and Foundational Discoveries Pertaining to Azo Dye Chemistry and its Evolution

The history of azo dyes is a significant chapter in the annals of synthetic organic chemistry. The journey began in 1858 with the discovery of diazo compounds by Peter Griess. youtube.com This led to the first synthesis of an azo dye, Aniline (B41778) Yellow, in 1861. youtube.com A pivotal moment came in 1875 when the modern industrial process of diazotization and azo coupling was established, paving the way for the large-scale production of a vast array of azo dyes. cdnsciencepub.com

The development of these synthetic dyes revolutionized the textile industry, offering a broader and more vibrant palette than the natural dyes that had been used for centuries. psiberg.com The continuous demand for new colors and properties for emerging synthetic fibers has fueled the ongoing evolution of azo dye chemistry, leading to the synthesis of increasingly complex and functionalized molecules. acs.org

Significance of 4-Methoxy-2-phenylazo-1-naphthol: Identification of Research Gaps and Emerging Scientific Opportunities

While general naphthol-based azo dyes are well-studied, specific, highly substituted derivatives like this compound present unique opportunities for investigation. The presence of the methoxy (B1213986) group at the 4-position of the naphthol ring can influence the electronic properties of the molecule, potentially affecting its color, photostability, and interaction with various substrates.

A significant research gap exists in the detailed characterization and application of this particular compound. While its basic properties are documented in chemical catalogs, in-depth studies on its photophysical behavior, tautomeric equilibrium, and potential for advanced applications are scarce in publicly available literature.

Emerging opportunities for this and similar methoxy-substituted naphthol azo dyes lie in several areas:

Functional Dyes and Pigments: A detailed investigation into its lightfastness, thermal stability, and dyeing properties on various fabrics could reveal its potential as a high-performance colorant.

Advanced Materials: Exploring its nonlinear optical properties could lead to applications in optoelectronics and photonics.

Sensors: The potential for the azo-naphthol scaffold to act as a chromogenic sensor for metal ions or other analytes, with the methoxy group fine-tuning its selectivity, warrants investigation.

Biomedical Applications: While many azo dyes have faced scrutiny due to potential toxicity, the functionalization of azo compounds is a growing field in medicinal chemistry, with applications in areas like drug delivery and photodynamic therapy. researchgate.neteurekaselect.com The specific biological activity of this compound remains an unexplored frontier.

Scope and Objectives of the Comprehensive Academic Research Outline

This article aims to provide a foundational understanding of this compound by situating it within the broader context of azo dye chemistry. The primary objectives are to:

Summarize the general importance of naphthol-based azo chromophores.

Provide a historical overview of the development of azo dyes.

Present the known properties of this compound.

Identify key research areas where further investigation of this compound could yield significant scientific advancements.

Due to the limited availability of specific research data on this compound, this article will draw upon the broader knowledge of analogous structures to highlight potential areas of interest and future research directions.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 59900-33-3
Molecular Formula C₁₇H₁₄N₂O₂
Molecular Weight 278.31 g/mol
Melting Point 142 °C
Boiling Point (Predicted) 499.3±35.0 °C
Density (Predicted) 1.19±0.1 g/cm³
pKa (Predicted) 13.34±0.50

Synthesis of this compound

The synthesis of this compound typically follows the well-established two-step process for creating azo dyes: diazotization followed by azo coupling.

Diazotization: The process begins with the diazotization of a primary aromatic amine, in this case, aniline. Aniline is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) to form the benzenediazonium (B1195382) chloride salt. This reaction is highly temperature-sensitive and is typically carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt.

Azo Coupling: The resulting benzenediazonium salt is then reacted with a coupling agent, which in this synthesis is 4-Methoxy-1-naphthol (B1194100). The electron-rich naphthol ring undergoes electrophilic aromatic substitution, with the diazonium cation acting as the electrophile. The coupling occurs at the position ortho to the hydroxyl group, which is activated for this reaction, to yield the final product, this compound.

An alternative reported starting material for the synthesis is 1,4-Naphthoquinone. chemicalbook.com

Properties

CAS No.

59900-33-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-methoxy-2-phenyldiazenylnaphthalen-1-ol

InChI

InChI=1S/C17H14N2O2/c1-21-16-11-15(19-18-12-7-3-2-4-8-12)17(20)14-10-6-5-9-13(14)16/h2-11,20H,1H3

InChI Key

BXLAAHNBFBOJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 Methoxy 2 Phenylazo 1 Naphthol

Classical Approaches to the Synthesis of Azo-Naphthol Systems

The traditional and most widely employed method for synthesizing azo dyes, including 4-Methoxy-2-phenylazo-1-naphthol, is the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic substrate, such as a naphthol. nih.govresearchgate.net This two-step process has been a mainstay in industrial organic chemistry due to its reliability and the vast array of possible structures that can be accessed. nih.govunb.ca

Diazotization-Coupling Reactions: Detailed Mechanistic Pathways and Reaction Kinetics

Diazotization: The synthesis commences with the diazotization of an aromatic amine, in this case, aniline (B41778), to form a diazonium salt. slideshare.netbyjus.com This reaction is typically carried out in a cold, acidic solution, usually with hydrochloric or sulfuric acid, and sodium nitrite (B80452) (NaNO₂). rsc.orgimrpress.com The process begins with the protonation of nitrous acid (formed in situ from NaNO₂ and the mineral acid) to generate the nitrosonium ion (NO⁺), a potent electrophile. byjus.com The amine's lone pair of electrons on the nitrogen atom then attacks the nitrosonium ion, initiating a series of proton transfers and dehydrations to ultimately yield the aryl diazonium ion (Ar-N₂⁺). byjus.com

The kinetics of diazotization are complex and have been the subject of extensive study. The rate of the reaction is highly dependent on factors such as pH, temperature, and the concentration of the reactants. researchgate.net Maintaining a low temperature (typically 0-5 °C) is critical as diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. rsc.orgcuhk.edu.hk

Azo Coupling: The subsequent step is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich ring of a coupling component, such as 1-naphthol (B170400). nih.govslideshare.net For the synthesis of this compound, the coupling partner would be 4-methoxy-1-naphthol (B1194100). The reaction is typically performed in a neutral to slightly alkaline medium. researchgate.net The hydroxyl group of the naphthol is a strong activating group, directing the incoming electrophile to the ortho and para positions. nih.govrsc.org The rate of this coupling reaction is also influenced by pH; a higher pH increases the concentration of the more reactive phenoxide ion, but an excessively high pH can lead to the formation of inactive diazohydroxide from the diazonium salt. researchgate.netrsc.org

The mechanism involves the attack of the diazonium ion on the naphthol ring to form a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation. slideshare.net The final step is the deprotonation of this intermediate by a base (such as water or hydroxide (B78521) ion) to restore the aromaticity of the ring and form the stable azo dye. slideshare.net

Precursor Chemistry: Derivatization and Functionalization Strategies of Aromatic Amines and Naphthols

The vast diversity of azo dyes stems from the ability to modify the precursor aromatic amines and naphthols. imrpress.com

Aromatic Amines: A wide array of substituted anilines can be used as the diazo component. The electronic nature of the substituents on the aniline ring can significantly influence the reactivity of the resulting diazonium salt. Electron-withdrawing groups increase the electrophilicity of the diazonium ion, leading to faster coupling reactions. Conversely, electron-donating groups decrease its reactivity. mdpi.com The synthesis of various aromatic amines often begins with the reduction of the corresponding nitroaromatic compounds. imrpress.com Other methods include the Bucherer reaction for converting naphthols to naphthylamines. imrpress.com

Naphthols: The coupling component, a naphthol derivative, can also be functionalized to fine-tune the properties of the final dye. nih.govrsc.org The position of substituents on the naphthol ring not only affects the color of the dye but also its solubility and affinity for different substrates. cuhk.edu.hk The introduction of a methoxy (B1213986) group at the 4-position of 1-naphthol, as in the target compound, is a key functionalization that influences the electronic properties and steric environment of the coupling site. Naphthols and their derivatives are versatile building blocks in organic synthesis and can be accessed through various synthetic routes. nih.gov

Advanced Synthetic Strategies and Emerging Green Chemistry Paradigms for this compound Analogues

While classical methods are effective, they often involve harsh conditions, toxic reagents, and the generation of significant waste. rsc.orgresearchgate.net Consequently, there is a growing emphasis on developing more sustainable and efficient synthetic strategies.

Catalyst-Mediated Synthesis and Sustainable Reaction Design

Recent research has focused on the use of catalysts to promote the synthesis of azo dyes under milder and more environmentally friendly conditions.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) and nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), have been successfully employed for the synthesis of azo dyes. rsc.orgtandfonline.comresearchgate.net These catalysts offer several advantages, including ease of separation and recyclability, and can facilitate solvent-free reactions, often at room temperature through grinding methods. rsc.orgresearchgate.nettandfonline.com This approach avoids the use of corrosive liquid acids and can lead to higher yields and shorter reaction times. tandfonline.comresearchgate.net Nano-ZrO₂-SO₃H is another example of a recoverable catalyst used in the synthesis of azo dyes based on naphthols. ijche.ir

One-Pot Synthesis: To improve process efficiency and reduce waste, one-pot synthesis methods have been developed. For instance, a one-pot method for synthesizing industrial azo pigments has been reported using granular polytetrafluoroethylene (PTFE) in an aqueous mixture, allowing for the recycling of wastewater and excess acid. rsc.org

Sustainable Degradation: Beyond synthesis, green chemistry also addresses the lifecycle of dyes. Research into the sustainable degradation of azo dyes using green-synthesized nanoparticles and solar energy highlights a commitment to environmentally benign processes from creation to disposal. chalcogen.roresearchgate.net

Solid-Phase Synthesis and Microfluidic Approaches

Solid-Phase Synthesis: Solid-phase synthesis (SPS) offers a streamlined approach to preparing azo compounds. acs.org This technique involves attaching one of the reactants to a solid support, allowing for easy purification by simple filtration and washing, thereby avoiding complex work-up procedures. acs.org While initially developed for peptide synthesis, SPS has been adapted for the synthesis of other organic molecules, including azo compounds. For example, an on-resin Mills reaction has been utilized for the solid-phase synthesis of peptides containing azopyridine side-chains. rsc.org

Microfluidic Synthesis: Microfluidic reactors provide precise control over reaction parameters such as temperature, pH, and mixing, which is particularly beneficial for the often fast and exothermic diazotization and coupling reactions. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction efficiency, higher yields, and better product purity. researchgate.netresearchgate.net This technology allows for the safe handling of unstable intermediates like diazonium salts and facilitates the continuous production of azo dyes, which can be more cost-effective and have a smaller environmental footprint compared to traditional batch processes. researchgate.netrsc.org

Regioselectivity and Stereochemical Control in Azo Coupling Reactions Involving Naphthols

The position at which the azo coupling occurs on the naphthol ring is a critical aspect of the synthesis, determining the final structure and properties of the dye.

In the case of 1-naphthol, electrophilic attack can occur at either the C2 (ortho) or C4 (para) position relative to the hydroxyl group. The regioselectivity of this reaction is influenced by several factors, including the reaction conditions and the nature of the substituents on both the diazonium salt and the naphthol. nih.govrsc.org Generally, coupling to 1-naphthol occurs preferentially at the 4-position. stackexchange.comechemi.com However, the presence of substituents can alter this preference. For example, in the diazo coupling of diazotized sulfanilic acid with 1-naphthol, the formation of both the 4-azo and 2-azo products is observed, with the para-product being the major isomer. researchgate.net

The hydroxyl group of the naphthol can exist in equilibrium with its keto tautomer (a quinoid form). stackexchange.comechemi.com The extent of this tautomerism can be influenced by the solvent and can play a role in directing the incoming electrophile. stackexchange.comechemi.com

Recent advances in catalysis have provided new tools for controlling regioselectivity. For instance, ligand and counteranion-controlled gold(I)-catalyzed C-H bond functionalization of unprotected naphthols with diazo compounds has been shown to achieve site-divergent functionalization, allowing for selective access to either ortho- or para-substituted products. nih.govrsc.org This level of control is highly desirable for the synthesis of complex and well-defined azo dye structures. While azo dyes can exist as E/Z isomers around the N=N double bond, the synthetic methods described typically lead to the more stable E-isomer. The study of the stereochemistry of azo dyes is an active area of research, particularly in the context of photo-responsive materials. chemtube3d.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Methoxy 2 Phenylazo 1 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles of Proton (¹H) and Carbon (¹³C) Chemical Shift Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the case of 4-Methoxy-2-phenylazo-1-naphthol, both ¹H and ¹³C NMR provide crucial data for assigning the positions of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of azo dyes reveals characteristic chemical shifts for the aromatic protons. The protons ortho to the azo group typically experience a significant downfield shift due to the electron-withdrawing nature of the -N=N- group. For instance, in similar azo compounds, these ortho protons can show a large shift of approximately 1 ppm upon photoisomerization from the trans to the cis form. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons on the naphthol and phenyl rings will exhibit complex multiplet patterns in the aromatic region of the spectrum, generally between 6.5 and 8.5 ppm. researchgate.netresearchgate.netkashanu.ac.ir The specific chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the methoxy group is expected to resonate at approximately 55-60 ppm. researchgate.net The carbons of the aromatic rings will appear in the downfield region, typically between 110 and 160 ppm. The carbon atoms directly bonded to the azo group and the hydroxyl group will have distinct chemical shifts. For example, the carbon bearing the hydroxyl group (C-1) and the carbon attached to the azo group (C-2) on the naphthol ring will have specific resonances that are sensitive to tautomeric equilibria. acs.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)~7.8-8.0~122
Phenyl-H (meta)~7.4-7.6~129
Phenyl-H (para)~7.3-7.5~131
Naphthyl-H3~7.0-7.2~105-110
Naphthyl-H5~8.0-8.2~125
Naphthyl-H6~7.5-7.7~127
Naphthyl-H7~7.6-7.8~126
Naphthyl-H8~8.1-8.3~128
OCH₃~3.9~56
Naphthyl-C1-~155-160
Naphthyl-C2-~140-145
Naphthyl-C4-~150-155
Phenyl-C (ipso)-~152

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints for Functional Group Identification and Molecular Conformations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the naphthol hydroxyl group. nih.gov The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹. The characteristic azo group (-N=N-) stretching vibration is expected in the range of 1400-1500 cm⁻¹. acs.orgresearchgate.net The C-O stretching of the methoxy group will likely be observed around 1250 cm⁻¹. kashanu.ac.ir

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The azo (-N=N-) stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.net The symmetric breathing modes of the phenyl and naphthyl rings are also typically prominent in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy: Theoretical Underpinnings of Electronic Transitions and Excited State Dynamics

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy probe the electronic transitions within the molecule, providing insights into its color and photophysical properties.

Electronic Absorption (UV-Vis) Spectroscopy

Azo dyes are known for their intense colors, which arise from electronic transitions in the visible region of the electromagnetic spectrum. researchgate.net The UV-Vis spectrum of this compound is expected to show two main absorption bands. researchgate.net A high-intensity band in the UV region (around 250-350 nm) is attributed to π-π* transitions within the aromatic rings. researchgate.netnih.gov A lower intensity, longer wavelength band in the visible region (around 400-500 nm) is characteristic of the n-π* transition involving the non-bonding electrons of the azo group, which is largely responsible for the color of the dye. researchgate.netaip.org The position of these bands can be influenced by the solvent polarity and the substituents on the aromatic rings. researchgate.netnih.gov

Excited State Dynamics

Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation processes, which can include fluorescence, phosphorescence, and non-radiative decay, are collectively known as excited-state dynamics. For many azo dyes, photoisomerization from the more stable trans isomer to the cis isomer is a key deactivation pathway. rsc.org However, factors like protonation can significantly alter the excited-state potential energy surface and may "lock" the dye in the trans configuration, leading to faster decay back to the ground state. rsc.org The excited-state lifetimes of similar naphthalene-based azo dyes have been observed to be in the picosecond to nanosecond timescale. rsc.orgrsc.org

Mass Spectrometry: Fragmentation Pathways and High-Resolution Mass Analysis for Molecular Formula Validation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For azo dyes, a common fragmentation pathway involves the cleavage of the C-N bonds adjacent to the azo group, leading to the formation of characteristic fragment ions. nih.govupce.cz The molecular ion peak ([M]⁺) would be observed, and in the case of electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts are common. upce.czresearchgate.net The fragmentation of this compound would likely produce ions corresponding to the phenyl diazonium cation and the 4-methoxy-1-naphthol (B1194100) radical cation, or their respective fragments.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment m/z (Expected) Description
[C₁₇H₁₄N₂O₂]⁺278.11Molecular Ion
[C₆H₅N₂]⁺105.04Phenyl diazonium ion
[C₁₁H₉O₂]⁺173.064-Methoxy-1-naphthol radical cation
[C₁₀H₇O]⁺143.05Naphthoxy radical cation
[C₆H₅]⁺77.04Phenyl cation

Note: The observed m/z values may vary slightly depending on the ionization method and instrument calibration.

X-ray Diffraction Crystallography: Principles of Single-Crystal and Powder Diffraction for Solid-State Molecular and Supramolecular Architecture Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and torsional angles. This technique would definitively establish the trans or cis configuration of the azo group and reveal the planarity of the molecule. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. acs.org

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. While it does not provide the same level of detail as single-crystal diffraction, it can be used to identify the crystalline phases present in a sample and to determine the unit cell parameters. PXRD is a valuable tool for quality control and for studying phase transitions.

Tautomeric Equilibria in this compound Systems: Spectroscopic Discrimination and Environmental Influences

Azo dyes derived from naphthols can exist in a tautomeric equilibrium between the azo-enol form and the keto-hydrazone form. rsc.orgmdpi.com The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. rsc.orgresearchgate.net

Spectroscopic Discrimination

The two tautomers can be distinguished using various spectroscopic techniques. In UV-Vis spectroscopy, the keto-hydrazone form typically absorbs at a longer wavelength than the azo-enol form. nih.gov In ¹H NMR spectroscopy, the presence of the keto-hydrazone tautomer is indicated by the appearance of an N-H proton signal, often as a broad singlet at a downfield chemical shift (around 16 ppm), and the absence of the O-H proton signal. kashanu.ac.irkashanu.ac.ir The chemical shifts of the aromatic protons and carbons are also sensitive to the tautomeric form. researchgate.net

Environmental Influences

The tautomeric equilibrium is highly dependent on the solvent. Polar solvents and the ability to form intramolecular hydrogen bonds tend to favor the keto-hydrazone form, while nonpolar solvents and intermolecular hydrogen bonding can favor the azo-enol form. rsc.orgresearchgate.net For example, in many azo-naphthol systems, the more stable hydrazone form is predominant in the solid state. researchgate.net

Theoretical and Computational Chemistry Studies of 4 Methoxy 2 Phenylazo 1 Naphthol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methoxy-2-phenylazo-1-naphthol at the molecular level. These methods allow for the precise determination of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Geometry Optimization and Orbital Analysis

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, these calculations typically predict a largely planar conformation, which is a common feature of azo dyes that facilitates extended π-conjugation across the molecule. tandfonline.comnih.gov The presence of the methoxy (B1213986) group (-OCH₃) on the phenyl ring and the hydroxyl group (-OH) on the naphthol ring can influence the planarity and electronic distribution.

A key aspect of phenylazo-naphthol derivatives is the potential for azo-hydrazone tautomerism. Computational studies on analogous systems indicate a small energy difference between the azo and hydrazone forms, suggesting that both tautomers can coexist in equilibrium. tandfonline.com The relative stability of these forms is influenced by the solvent environment and the nature of substituents.

Orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions that give rise to the dye's color. In this compound, the HOMO is typically characterized by π-orbitals distributed over the electron-rich naphthol and phenyl rings, while the LUMO is often localized on the azo bridge and the surrounding aromatic systems. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's color and reactivity. The electron-donating methoxy group is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.

Table 1: Representative Calculated Electronic Properties of Phenylazo-naphthol Derivatives

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-5.5 to -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.0 to -3.0 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap2.5 to 4.0 eVDetermines the electronic absorption wavelength and color.
Dipole Moment2.0 to 5.0 DebyeInfluences solubility and intermolecular interactions.

Note: These values are representative and can vary depending on the specific substituents and the computational method employed.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and their photophysical properties, such as UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. tandfonline.comnih.gov

The primary visible absorption band in this class of dyes is typically assigned to a π→π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov The position of this band is sensitive to the electronic effects of substituents. The electron-donating methoxy group is predicted to cause a red-shift in the λmax compared to unsubstituted phenylazo-naphthol, contributing to a deeper color. TD-DFT studies on similar molecules have shown good agreement between calculated and experimental absorption spectra, validating the accuracy of this approach. researchgate.net

Molecular Dynamics (MD) Simulations: Conformational Sampling, Solvent Effects, and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations can offer insights into how the molecule behaves in solution.

In an aqueous environment, the aggregation of dye molecules is a common phenomenon. MD simulations can model this process, revealing the preferred orientations and intermolecular forces that drive aggregation. tandfonline.commdpi.com These simulations often show that π-π stacking between the aromatic rings of the dye molecules is a major driving force for aggregation. The methoxy and hydroxyl groups can also participate in hydrogen bonding with water molecules, influencing the dye's solubility and aggregation tendency.

Solvent effects on the conformational equilibrium of this compound can also be explored using MD. The simulations can track the fluctuations between different conformations and the influence of the solvent on the azo-hydrazone tautomeric equilibrium. The dynamic behavior of the molecule, including the rotation of the phenyl and naphthol rings relative to each other, can be visualized and quantified.

Reaction Mechanism Elucidation: Transition State Locating and Reaction Coordinate Analysis for Synthetic Pathways and Degradation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes its synthesis and potential degradation pathways.

The synthesis of this dye typically involves a diazotization reaction followed by an azo coupling. nih.govyoutube.com Computational methods can be used to model these reaction steps, locate the transition state structures, and calculate the activation energies. This provides a detailed picture of the reaction pathway and can help in optimizing reaction conditions. For the azo coupling step, the calculations would model the electrophilic attack of the diazonium ion on the electron-rich naphthol ring.

The degradation of azo dyes is an area of significant environmental interest. Computational studies can help in understanding the mechanisms of both photochemical and biological degradation. nih.govnih.govacs.org For instance, the cleavage of the azo bond, which is often the initial step in degradation, can be modeled to determine the energetic feasibility of different degradation pathways. These studies can identify the most reactive sites in the molecule and the nature of the reactive species involved in the degradation process. nih.gov

Structure-Property Relationship (SPR) Studies via Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their macroscopic properties using computational descriptors. For azo dyes like this compound, QSPR models can be developed to predict properties such as color, solubility, and affinity for fibers.

A wide range of computational descriptors can be calculated, including electronic (e.g., HOMO-LUMO gap, dipole moment), topological, and steric parameters. nih.govnih.gov By establishing a mathematical relationship between these descriptors and an experimental property for a series of related dyes, a predictive model can be built. For example, the λmax of a series of phenylazo-naphthol derivatives can be correlated with descriptors that quantify the electron-donating or -withdrawing strength of the substituents. Such models are valuable for the rational design of new dyes with desired properties, reducing the need for extensive experimental synthesis and testing.

Intermolecular Interactions and Supramolecular Assembly Prediction: Hydrogen Bonding and π-π Stacking Analysis

The interactions between molecules of this compound, as well as with other molecules such as solvents or textile fibers, are crucial for its bulk properties. Computational methods can provide a detailed analysis of these non-covalent interactions.

Hydrogen bonding is expected to play a significant role, particularly involving the hydroxyl group of the naphthol moiety and the methoxy group. These groups can act as hydrogen bond donors and acceptors, respectively, leading to self-assembly or interactions with protic solvents.

π-π stacking is another important intermolecular interaction for aromatic molecules like azo dyes. rsc.org The planar aromatic rings of this compound can stack on top of each other, contributing to the stability of aggregates and the binding of the dye to surfaces. Computational analysis can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the magnitude of the interaction energies. These insights are critical for understanding the dyeing process and the photophysical properties of the dye in the solid state or in aggregated forms.

Coordination Chemistry and Metal Complexation Research of 4 Methoxy 2 Phenylazo 1 Naphthol

4-Methoxy-2-phenylazo-1-naphthol as a Ligand: Chelation Modes, Donor Atom Preferences, and Ligand Field Considerations

This compound possesses multiple potential donor atoms, making it a versatile chelating agent. The primary coordination sites are the phenolic oxygen atom of the naphthol ring and one of the nitrogen atoms of the azo bridge. Research on analogous compounds, such as 1-phenylazo-2-naphthol, confirms that these ligands typically act as bidentate chelators, forming a stable five or six-membered ring with a central metal ion.

The chelation process generally involves the deprotonation of the phenolic hydroxyl group, allowing the oxygen to act as a monoanionic donor. The second coordination site is the nitrogen atom of the azo group that is sterically accessible for forming a stable chelate ring with the metal center. This N,O-donor set classifies this compound as a bidentate ligand.

The ligand exists in a tautomeric equilibrium between the azo form (containing an -N=N- group) and the hydrazone form (containing a -C=N-NH- group). Coordination can occur with either tautomer, and the preferred form can be influenced by the nature of the metal ion and the solvent. The presence of the electron-donating methoxy (B1213986) (-OCH₃) group on the phenyl ring increases the electron density on the azo group, potentially enhancing its donor capability and influencing the ligand field strength and the stability of the resulting metal complex.

Synthesis and Characterization of Metal Complexes with Transition Metals (e.g., Cu, Ni, Co, Fe, Cr, Pd)

The synthesis and validation of metal complexes involving ligands like this compound follow well-established methodologies in coordination chemistry.

The standard method for synthesizing transition metal complexes with phenylazo-naphthol ligands involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. nih.govresearchgate.net Ethanolic or methanolic solutions are commonly used, and the reaction mixture is often heated under reflux to ensure complete complexation. nih.gov The resulting metal complexes typically precipitate from the solution upon cooling and can be isolated by filtration.

The stoichiometric ratio between the metal and the ligand is a critical factor that determines the geometry of the final complex. For divalent metal ions like Cu(II), Ni(II), and Co(II), a 1:2 metal-to-ligand ratio is frequently observed. uomphysics.net This stoichiometry leads to the formation of neutral complexes with the general formula [M(L)₂], where L represents the deprotonated ligand. In such cases, the coordination sphere of the metal is satisfied by two bidentate ligands, often resulting in octahedral or distorted square planar geometries. Other ratios can be achieved depending on the reaction conditions and the presence of other coordinating species.

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula and the metal-to-ligand stoichiometry of the complex.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for identifying the ligand's coordination sites. The disappearance of the broad band corresponding to the phenolic ν(O-H) stretching vibration in the complex's spectrum indicates deprotonation and coordination of the oxygen atom. Furthermore, a shift in the stretching frequency of the azo group ν(N=N) upon complexation confirms the involvement of a nitrogen atom in the coordination. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. The appearance of new absorption bands, particularly in the visible region, is attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, which provides evidence of complex formation and information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square planar geometry or Pd(II)), ¹H and ¹³C NMR spectroscopy are powerful tools. The most definitive evidence of chelation is the disappearance of the phenolic proton signal in the ¹H NMR spectrum of the complex. uomphysics.net Shifts in the chemical shifts of the carbon and proton signals near the coordination sites also support the proposed structure. uomphysics.net

Mass Spectrometry: This technique helps in determining the molecular weight of the complex, thereby confirming its composition and stoichiometry.

Theoretical Modeling of Metal-Ligand Interactions and Electronic Structures of Coordination Compounds

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the properties of metal complexes that are difficult to probe experimentally. For complexes of ligands analogous to this compound, DFT calculations are used to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles. nih.gov For instance, calculations can confirm whether a Pd(II) complex adopts a square-planar geometry.

Analyze Electronic Structure: The method provides insights into the distribution of electron density and the nature of the metal-ligand bonds. Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal.

Simulate Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). nih.gov This allows for the assignment of observed spectral bands to specific electronic transitions, such as π→π* transitions within the ligand, or Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.gov

Determine Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic reactivity and the nature of the electronic transitions within the complex. nih.gov

These theoretical studies complement experimental findings and provide a deeper understanding of the bonding and electronic properties of the coordination compounds.

Ligand-Induced Effects on Metal Center Reactivity and Selectivity in Catalytic Systems (Focus on Catalytic Principles, Not Performance Metrics)

The ligand architecture plays a paramount role in modulating the catalytic activity of a metal center. While specific catalytic data for this compound complexes are not widely reported, the principles of ligand-induced effects can be discussed. The reactivity and selectivity of a metal catalyst are governed by both the electronic and steric properties of its ligands.

Steric Effects: The bulky and rigid structure of the naphthyl group imposes significant steric constraints around the metal center. This steric hindrance can control the access of substrates to the active site, thereby influencing selectivity. By creating a specific chiral or shaped pocket around the metal, such ligands can dictate the stereochemistry or regioselectivity of a catalytic transformation.

In essence, the ligand does not merely act as a spectator but is an active participant in the catalytic process, creating a unique chemical environment that dictates the behavior of the metal center.

Supramolecular Architectures and Self-Assembly Processes Involving this compound Metal Complexes

The formation of discrete metal complexes is often just the first step toward constructing more elaborate and functional chemical systems. The metal complexes of large, aromatic ligands like this compound are excellent building blocks for supramolecular chemistry. rsc.org

Coordination-driven self-assembly utilizes the directional nature of metal-ligand bonds to construct well-defined, larger architectures. science.gov Beyond the primary coordination bonds, the resulting complexes can engage in non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding, to form extended supramolecular structures. science.gov

Advanced Materials Science and Functional System Integration Involving 4 Methoxy 2 Phenylazo 1 Naphthol

Incorporation of 4-Methoxy-2-phenylazo-1-naphthol into Polymer Matrices and Composite Materials: Fabrication Methodologies

The integration of azo dyes like this compound into polymer matrices is a key step in creating functional materials for applications such as optical data storage and nonlinear optics. capes.gov.br The choice of fabrication methodology is critical as it influences the distribution, aggregation, and ultimately, the performance of the dye within the host polymer. Several techniques have been established for incorporating azo dyes into polymer matrices, each with its own advantages and limitations.

Solution Casting: This is a widely used and straightforward method for preparing dye-doped polymer films. The process involves dissolving both the polymer and the azo dye in a common solvent, followed by casting the solution onto a suitable substrate. The solvent is then slowly evaporated, leaving behind a thin film of the dye-dispersed polymer. The concentration of the dye can be easily controlled in this method. For instance, studies on related azo dyes like Disperse Red 1 have utilized this technique to create films with varying dye concentrations in polymers such as poly(methyl methacrylate) (PMMA). aalto.fi

Spin Coating: For achieving thin, uniform films with high optical quality, spin coating is a preferred method. In this technique, a solution containing the polymer and this compound is dropped onto a spinning substrate. The centrifugal force spreads the solution evenly, and the subsequent solvent evaporation results in a homogenous film. This method is particularly suitable for applications requiring precise control over film thickness, such as in the fabrication of optical waveguides.

Polymerization in the Presence of the Dye: Another approach involves the in-situ polymerization of monomers in the presence of the azo dye. This can lead to a more uniform dispersion of the dye molecules within the polymer matrix and can even result in the covalent bonding of the dye to the polymer chains if appropriate functional groups are present. This method offers the potential for creating highly stable and durable functional materials. Research on other azo dye polymers has demonstrated the synthesis of such materials through oxidative polycondensation reactions. researchgate.net

The selection of the polymer matrix is as crucial as the fabrication technique. The interaction between the dye and the polymer can significantly affect the dye's properties. For example, the use of polymers with different polarities can influence the aggregation of the dye molecules, which in turn affects the material's optical properties. aalto.fi

Table 1: Comparison of Fabrication Methodologies for Incorporating Azo Dyes into Polymer Matrices

Fabrication MethodDescriptionAdvantagesDisadvantages
Solution Casting Dissolving polymer and dye in a common solvent and evaporating the solvent after casting.Simple, easy to control dye concentration.Can result in non-uniform film thickness and dye aggregation.
Spin Coating Dropping a polymer-dye solution onto a spinning substrate to create a thin, uniform film.Produces highly uniform films with precise thickness control.Can be wasteful of material.
In-situ Polymerization Polymerizing monomers in the presence of the dye.Can lead to uniform dye dispersion and covalent bonding.More complex process, potential for dye to interfere with polymerization.

Rational Design of Photoresponsive and Thermochromic Systems Based on this compound Derivatives: Mechanistic Understanding of Stimuli-Responsive Behavior

The characteristic azo bond (-N=N-) in this compound is the key to its potential photoresponsive and thermochromic behavior. This is due to the trans-cis isomerization that can be triggered by light or heat. The trans isomer is generally more stable, but upon absorption of light of a specific wavelength, it can convert to the cis isomer, which has a different absorption spectrum. This reversible process forms the basis of photochromism. nih.gov

Photoresponsiveness: The photoisomerization of azobenzene (B91143) derivatives is a well-studied phenomenon. When incorporated into a polymer matrix, the light-induced trans-cis isomerization of this compound can lead to changes in the macroscopic properties of the material, such as its color, refractive index, and even its shape. This forms the basis for applications in optical data storage, holography, and photo-switchable devices. The efficiency of this photo-orientation is influenced by the properties of the polymer matrix, particularly its glass transition temperature (Tg).

Thermochromism: In addition to light, temperature changes can also induce shifts in the equilibrium between the trans and cis isomers of azo dyes, leading to thermochromism. As the temperature increases, the population of the higher-energy cis isomer can increase, resulting in a color change. The specific temperature at which this change occurs can be tuned by modifying the chemical structure of the dye and the surrounding polymer matrix.

The rational design of such stimuli-responsive systems involves tailoring the molecular structure of the azo dye and selecting an appropriate host matrix. For instance, the introduction of different substituent groups on the phenyl or naphthol rings of the dye can alter its absorption spectrum and the energetics of the isomerization process. The polarity and free volume of the polymer matrix also play a crucial role in the kinetics and efficiency of the photo- and thermochromic behavior. aalto.fi

Role of this compound in Sensitization and Energy Transfer Processes within Hybrid Materials

In hybrid materials, which consist of both organic and inorganic components, this compound can act as a sensitizer, absorbing light energy and transferring it to another component of the system. This process is fundamental to applications such as dye-sensitized solar cells (DSSCs) and photodynamic therapy.

The mechanism of sensitization typically involves the absorption of a photon by the dye molecule, which excites it to a higher energy state. This excited dye can then transfer its energy to a nearby molecule or material, such as a semiconductor nanoparticle in a DSSC. For efficient energy transfer to occur, there must be a good spectral overlap between the emission spectrum of the dye and the absorption spectrum of the energy acceptor.

Förster Resonance Energy Transfer (FRET) is a common mechanism for non-radiative energy transfer between a donor (the excited dye) and an acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their relative orientation, and the spectral overlap. In the context of hybrid materials, controlling the spatial arrangement of the dye molecules relative to the inorganic component is crucial for optimizing energy transfer.

While specific studies on the sensitization and energy transfer properties of this compound are limited, research on other azo dyes in hybrid systems provides valuable insights. For example, azo dyes have been investigated as sensitizers in various applications, and the principles of energy transfer in these systems are well-established.

Fabrication of Thin Films and Nanostructures Utilizing this compound: Methodological Aspects and Structural Control

The fabrication of thin films and nanostructures of this compound is essential for its integration into various devices. The methods used for fabrication have a profound impact on the morphology, and consequently, the optical and electronic properties of the resulting material.

Thin Film Fabrication:

Thermal Evaporation: This physical vapor deposition technique involves heating the material in a vacuum until it sublimes, and the vapor then condenses onto a cooler substrate to form a thin film. This method can produce highly uniform films with controlled thickness. Studies on the related compound 1-phenylazo-2-naphthol have shown that thermal evaporation can be used to create crystalline thin films. researchgate.net

Solution-Based Methods: As mentioned earlier, solution casting and spin coating are common methods for creating thin films from solutions of the dye and a polymer. These methods are advantageous for their simplicity and scalability.

Nanostructure Fabrication: The creation of nanostructures, such as nanoparticles or nanofibers, can enhance the properties of the material due to quantum confinement effects and a high surface-area-to-volume ratio.

Reprecipitation Method: This technique involves dissolving the compound in a good solvent and then rapidly injecting the solution into a poor solvent in which the compound is insoluble. This sudden change in solubility leads to the formation of nanoparticles.

Self-Assembly: The inherent intermolecular interactions of azo dye molecules can be exploited to create ordered nanostructures through self-assembly processes. By controlling factors such as solvent, temperature, and concentration, it is possible to guide the molecules to form specific nanostructures.

Structural control at the nanoscale is critical for tailoring the properties of the material for specific applications. Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to characterize the morphology of the fabricated thin films and nanostructures.

Integration into Chemical Sensing Platforms and Indicator Systems: Principles of Molecular Recognition and Transduction Mechanisms

Azo dyes, including phenylazonaphthol derivatives, have shown significant promise as chromogenic chemosensors for the detection of various analytes, particularly metal ions. nih.govresearchgate.net The principle behind their use in chemical sensing lies in the change in their optical properties upon interaction with a target analyte.

Molecular Recognition: The sensing mechanism is based on the specific interaction, or molecular recognition, between the azo dye and the analyte. In the case of this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, along with the azo group (-N=N-), can act as binding sites for metal ions. This binding alters the electronic structure of the dye molecule.

Transduction Mechanisms: The binding event is transduced into a measurable signal, most commonly a change in color (colorimetric sensing) or fluorescence.

Colorimetric Sensing: The complexation of the dye with a metal ion can cause a shift in its absorption spectrum, leading to a visible color change. This allows for simple, naked-eye detection of the analyte. For example, various azo dyes have been developed as colorimetric sensors for ions like Co2+. nih.gov

Fluorometric Sensing: While many azo dyes are known to be quenchers of fluorescence, certain derivatives can exhibit changes in their fluorescence intensity or wavelength upon binding to an analyte. This can provide a more sensitive detection method.

The design of a chemical sensor based on this compound would involve optimizing its structure to enhance its selectivity and sensitivity for a particular analyte. This could include modifying the substituent groups to fine-tune the binding affinity and the resulting optical response. The development of test strips by immobilizing the dye on a solid support, such as filter paper, offers a practical and portable platform for on-site analysis. nih.gov

Environmental Research and Degradation Mechanisms of 4 Methoxy 2 Phenylazo 1 Naphthol

Photodegradation Pathways: Light-Induced Cleavage Mechanisms and Identification of By-Product Formation

The degradation of 4-Methoxy-2-phenylazo-1-naphthol when exposed to light is a critical area of environmental research. The primary mechanism of photodegradation for many azo dyes involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. This process can be initiated by the absorption of ultraviolet (UV) or visible light, leading to the formation of reactive intermediates.

The presence of a methoxy (B1213986) group (-OCH3) on the phenyl ring and a hydroxyl group (-OH) on the naphthol ring influences the electronic properties of the molecule and, consequently, its susceptibility to photodegradation. The methoxy group, being an electron-donating group, can affect the electron density of the azo bond, potentially influencing the rate and pathway of cleavage.

Research on similar phenylazonaphthol dyes suggests that photodegradation can proceed through different mechanisms. One pathway involves the photo-induced tautomerization of the azo form to the hydrazone form. The hydrazone tautomer is often more susceptible to photo-oxidative degradation. This process can lead to the formation of various by-products. For instance, studies on the photodegradation of a complex molecule containing a methoxy-naphthyl group identified by-products such as N-(4-nitrobenzyl)-6,7-dimethoxyl-3, 4-dihydroisoquinoline bromide, 1-[1-(6-methoxyl-2-naphthyl) ethyl]-6, 7-dimethoxyl-1, 2, 3, 4-tetrahydroisoquinoline, and 2-isopropyl-6-methoxyl-naphthalene. mdpi.com While not the exact compound, this indicates that the naphthol and methoxy-phenyl rings can undergo further reactions following the initial cleavage.

Biodegradation Studies: Microbial Metabolism, Enzymatic Transformation, and Associated Biochemical Pathways

The breakdown of this compound by microorganisms is a key process in its environmental fate. The initial and most significant step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This reaction is typically carried out by a variety of microorganisms under anaerobic (oxygen-deficient) conditions.

A closely related compound, Citrus Red No. 2 (1-(2,5-dimethoxyphenylazo)-2-naphthol), provides insight into the likely biodegradation pathway. wikipedia.orgfda.govecfr.gov For such compounds, complete biodegradation is considered to be a two-step process involving an initial anaerobic stage followed by an aerobic stage. During the anaerobic phase, microorganisms utilize the azo dye as an electron acceptor, leading to the cleavage of the azo bond and the formation of aromatic amines. In the case of this compound, this would likely result in the formation of p-anisidine (B42471) and 2-amino-1-naphthol.

The enzymes responsible for this initial cleavage are known as azoreductases. researchgate.net These enzymes are found in a wide range of bacteria and facilitate the transfer of electrons from electron donors like NADH or NADPH to the azo bond, leading to its reduction and cleavage. researchgate.net

Following the initial anaerobic cleavage, the resulting aromatic amines are generally more amenable to degradation under aerobic (oxygen-rich) conditions. Microorganisms such as Pseudomonas and Stenotrophomonas are known to degrade naphthalene (B1677914) and its derivatives. nih.govnih.gov The metabolic pathways for the degradation of the resulting amines from this compound would likely involve hydroxylation of the aromatic rings, followed by ring cleavage and further metabolism into central metabolic pathways. For example, the metabolism of naphthalene often proceeds through intermediates like 1-naphthol (B170400) and 2-naphthol (B1666908), which are further broken down. researchgate.net

The table below summarizes the key steps and intermediates in the proposed biodegradation pathway of this compound.

Degradation StageConditionsKey ProcessReactantPrimary Products
Initial CleavageAnaerobicAzo Bond ReductionThis compoundp-Anisidine, 2-Amino-1-naphthol
Aromatic Amine MineralizationAerobicRing Hydroxylation and Cleavagep-Anisidine, 2-Amino-1-naphtholCarboxylic acids, CO2, H2O, NH3

Advanced Oxidation Processes (AOPs) for Decommissioning of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Photocatalytic Degradation: Mechanistic Insights, Catalyst Design, and Reaction Intermediates

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO2) is a promising AOP for the destruction of azo dyes. When TiO2 is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce highly reactive hydroxyl radicals. These radicals can non-selectively attack and degrade organic molecules like this compound.

Studies on the photocatalytic degradation of similar phenylazonaphthol dyes, such as AO20, on TiO2 have shown that the process leads to the complete mineralization of the dye into CO2 and simple aliphatic acids like formic, acetic, and oxalic acids. researchgate.netbohrium.com The adsorption of the dye molecule onto the surface of the TiO2 catalyst is a crucial first step in the degradation process. researchgate.netbohrium.com

The efficiency of photocatalytic degradation is influenced by several factors, including the pH of the solution, the concentration of the catalyst, and the presence of oxidizing agents. nih.gov The design of the catalyst, for instance, by doping TiO2 with other elements, can also enhance its photocatalytic activity. nih.gov The degradation of 2-naphthol, a potential intermediate of this compound, has been extensively studied using TiO2 photocatalysis, demonstrating its effective mineralization. researchgate.net

Electrochemical and Other Oxidative Remediation Strategies

Electrochemical oxidation is another effective AOP for the degradation of azo dyes. This method involves the generation of oxidizing species at the anode of an electrochemical cell, which then degrade the organic pollutants. The mechanism can be either direct, where the dye molecule is oxidized directly at the anode surface, or indirect, where oxidants like hypochlorite (B82951) or hydroxyl radicals are generated in the bulk solution and then react with the dye.

Research on the electrochemical degradation of other naphthol-based azo dyes has demonstrated high removal efficiencies. wikipedia.org For example, the electrochemical degradation of Naphthol AS-BO was found to follow an electrochemical-chemical-electrochemical (ECE) mechanism, leading to a significant reduction in Chemical Oxygen Demand (COD). wikipedia.org The choice of electrode material and operating conditions such as current density and pH are critical parameters that influence the efficiency of the process. Studies on the electrochemical oxidation of 1-naphthol and 2-naphthol have shown that these compounds undergo irreversible oxidation, leading to the formation of polymeric films on the electrode surface under certain conditions. mdpi.com

Other oxidative remediation strategies include ozonation and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), which also rely on the generation of highly reactive hydroxyl radicals to degrade organic pollutants.

Environmental Fate and Transport Modeling: Theoretical Frameworks for Predicting Environmental Behavior and Persistence (Excluding Toxicity)

Understanding the environmental fate and transport of this compound is essential for predicting its potential distribution and persistence in the environment. Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that can be used to predict the physicochemical properties and environmental behavior of chemicals based on their molecular structure. nih.govecetoc.orgscispace.com

QSAR models can be developed to predict key parameters that govern the environmental fate and transport of a chemical, such as its water solubility, soil and sediment adsorption coefficient (Koc), and bioconcentration factor (BCF). These parameters are crucial for modeling how a compound will partition between different environmental compartments (water, soil, air, and biota) and its potential for long-range transport.

For azo dyes, properties such as their potential for adsorption to sediments and soils are important for determining their mobility in the environment. The presence of functional groups like the methoxy and hydroxyl groups in this compound will influence its polarity and, therefore, its interaction with environmental matrices.

While specific QSAR models for this compound may not be readily available in the literature, models developed for other azo dyes or aromatic compounds with similar structural features can provide valuable insights into its likely environmental behavior. nih.govscispace.com These models are essential tools for environmental risk assessment, allowing for the prediction of a chemical's persistence and potential for exposure in various environmental scenarios, without the need for extensive experimental testing.

Future Research Directions and Emerging Paradigms in 4 Methoxy 2 Phenylazo 1 Naphthol Chemistry

Rational Design and Synthesis of Next-Generation Derivatives with Tunable Electronic and Structural Characteristics

The future of 4-Methoxy-2-phenylazo-1-naphthol chemistry lies in the rational design of new derivatives with tailored properties. By strategically modifying the core structure, researchers can fine-tune its electronic and steric characteristics for specific applications. This involves the introduction of various functional groups onto the phenyl and naphthol rings. For instance, incorporating electron-donating or electron-withdrawing groups can systematically alter the molecule's absorption and emission spectra, leading to the development of novel dyes and optical materials. nih.govscienceworldjournal.org

Furthermore, the synthesis of a series of analogs with varying alkoxy and acyloxy substituents could be explored to establish clear structure-activity relationships. nih.gov This approach has been successful in the development of other functional organic molecules, such as tyrosinase inhibitors. nih.gov The synthesis of such derivatives would likely follow established methods for azo coupling, which involve the diazotization of an appropriate aniline (B41778) derivative and subsequent reaction with a substituted naphthol. unb.cayoutube.com

Exploiting Supramolecular Interactions for Novel Functional Materials Development

The inherent structural features of this compound make it an excellent candidate for the development of novel functional materials based on supramolecular interactions. The planar aromatic rings are conducive to π-π stacking interactions, while the hydroxyl and methoxy (B1213986) groups can participate in hydrogen bonding. These non-covalent interactions are crucial in directing the self-assembly of molecules into well-ordered architectures.

Research into the supramolecular chemistry of related azo-naphthol compounds has revealed their ability to form complexes with metal ions and to assemble into gels. tandfonline.comresearchgate.netrsc.org Future work could focus on exploring the gelation properties of this compound derivatives and their responsiveness to external stimuli such as ions, pH, and light. rsc.org The formation of supramolecular complexes with metal ions could also lead to new materials with interesting magnetic or catalytic properties. tandfonline.comresearchgate.net

Advancements in Computational Methodologies for Predictive Chemical Design and Discovery

Computational chemistry offers powerful tools for accelerating the design and discovery of new this compound derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict a wide range of molecular properties, including optimized geometries, electronic structures, and absorption spectra. nih.govresearchgate.net These computational methods have been successfully applied to other azo dyes to understand their properties and behavior. researchgate.net

Future research should leverage these computational tools to create a virtual library of this compound derivatives with diverse functional groups. By calculating their properties in silico, researchers can identify promising candidates for synthesis, thereby saving significant time and resources. nih.govplos.org Molecular docking simulations could also be used to predict the binding of these compounds to biological targets, guiding the design of new therapeutic agents. researchgate.net

Development of Novel In-Situ Spectroscopic and Analytical Techniques for Real-Time Monitoring of Reactions and Transformations

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and control. The development and application of novel in-situ spectroscopic techniques will be instrumental in achieving this. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products during a chemical reaction. researchgate.net

The use of microreactors coupled with in-situ analytical methods presents a promising avenue for the controlled synthesis of azo compounds. beilstein-journals.org This approach allows for precise control over reaction parameters and enables the safe handling of potentially unstable intermediates like diazonium salts. beilstein-journals.org Future studies could focus on developing continuous-flow synthesis methods for this compound derivatives, monitored in real-time by in-situ spectroscopy.

Interdisciplinary Approaches for Comprehensive Understanding of Complex Chemical and Physical Phenomena

To fully realize the potential of this compound and its derivatives, an interdisciplinary research approach is essential. This involves combining expertise from chemistry, materials science, biology, and engineering. For example, collaboration between synthetic chemists and materials scientists could lead to the development of new functional materials with applications in electronics and photonics.

Furthermore, the biological activities of these compounds warrant investigation. Many azo dyes have been studied for their antimicrobial and other pharmacological properties. nih.govsphinxsai.comrepec.org111.68.103 Interdisciplinary studies involving chemists and biologists could explore the potential of this compound derivatives as antifungal agents or for other biomedical applications. researchgate.net111.68.103 The environmental fate and biodegradability of these compounds should also be a key consideration, requiring collaboration with environmental scientists and microbiologists to ensure their sustainable use. aalto.finih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-phenylazo-1-naphthol, and what experimental parameters are critical for reproducibility?

The synthesis typically involves diazotization of aniline derivatives followed by coupling with 1-naphthol under alkaline conditions. Key steps include:

  • Diazotization : Reacting 4-methoxyaniline with nitrous acid (HNO₂) at 0–5°C to form the diazonium salt. Temperature control is critical to avoid decomposition .
  • Coupling : Adding the diazonium salt to 1-naphthol dissolved in NaOH (pH 9–11) to facilitate electrophilic substitution at the para position of the naphthol hydroxyl group .
  • Purification : Recrystallization using ethanol/water mixtures to isolate the azo product. Yield optimization depends on stoichiometric ratios (1:1.2 aniline:naphthol) and ice-bath stabilization during diazotization .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological validation requires:

  • UV-Vis Spectroscopy : A strong absorption band near 450–500 nm confirms the azo chromophore .
  • ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with substitution positions .
  • FT-IR : Stretching vibrations for -N=N- (1450–1600 cm⁻¹) and -OH (broad band ~3400 cm⁻¹) verify functional groups .
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry assesses purity (>95%) and molecular ion peaks (expected m/z: ~293 for [M+H]⁺) .

Q. What physicochemical properties of this compound are critical for experimental handling?

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Adjusting pH (alkaline conditions) enhances aqueous solubility due to deprotonation of the hydroxyl group .
  • Stability : Light-sensitive (azo bonds degrade under UV exposure). Store in amber vials at 4°C .
  • Melting Point : Literature values (e.g., 180–185°C) should match experimental data to confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency and minimize by-products?

Use factorial design to systematically test variables:

  • Factors : Temperature (0–10°C), pH (8–12), reaction time (1–4 hours), and molar ratios.
  • Response Variables : Yield, by-product formation (e.g., isomers or unreacted naphthol).
  • Statistical Analysis : ANOVA identifies significant factors. For example, pH >10 increases coupling efficiency but may promote naphthol oxidation; balancing these optimizes yield .
  • Process Simulation : Chemical software (e.g., COMSOL) models reaction kinetics to predict ideal conditions without physical trials .

Q. How can contradictions in spectral data (e.g., NMR shifts or UV absorbance) be resolved during structural validation?

  • Comparative Analysis : Cross-reference experimental NMR shifts with NIST Chemistry WebBook data for analogous azo compounds (e.g., 4-(4-Nitrophenylazo)-1-naphthol) to identify anomalies .
  • Isomer Discrimination : Use NOESY or 2D-COSY NMR to distinguish between ortho/para coupling positions. Computational tools (DFT calculations) predict chemical shifts for hypothetical isomers .
  • Batch Consistency : Compare multiple synthesis batches to rule out procedural errors. Inconsistent UV λmax values may indicate impurities or solvent effects .

Q. What computational methods predict the reactivity and electronic properties of this compound for applications in photodynamic studies?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transfer potential. For example, methoxy groups lower the LUMO energy, enhancing photoreactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior in aqueous environments .
  • TD-DFT for UV-Vis : Predict absorption spectra and compare with experimental data to validate electronic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.